Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 21070-68-8
VCID: VC16754258
InChI: InChI=1S/C13H13NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-7,9-10H,8,11H2;1H
SMILES:
Molecular Formula: C13H14ClNS
Molecular Weight: 251.78 g/mol

Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride

CAS No.: 21070-68-8

Cat. No.: VC16754258

Molecular Formula: C13H14ClNS

Molecular Weight: 251.78 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride - 21070-68-8

Specification

CAS No. 21070-68-8
Molecular Formula C13H14ClNS
Molecular Weight 251.78 g/mol
IUPAC Name 4-(2-phenylsulfanylethyl)pyridine;hydrochloride
Standard InChI InChI=1S/C13H13NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-7,9-10H,8,11H2;1H
Standard InChI Key WKFNXURMDAVCKV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s structure consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the para position (C4) with a 2-(phenylthio)ethyl group (CH2CH2SPh-\text{CH}_2\text{CH}_2\text{SPh}). The hydrochloride salt formation protonates the pyridine nitrogen, enhancing solubility in polar solvents . Key structural features include:

PropertyValue/Description
IUPAC Name4-(2-phenylsulfanylethyl)pyridine;hydrochloride
SMILESC1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl
InChI KeyWKFNXURMDAVCKV-UHFFFAOYSA-N
Topological Polar SA38.2 Ų
Rotatable Bonds4

The phenylthioethyl group introduces steric bulk and lipophilicity, while the thioether linkage (S-\text{S}-) may participate in redox interactions or coordinate metal ions . The hydrochloride salt’s ionic character (Cl\text{Cl}^-) improves aqueous solubility, critical for biological testing.

Spectroscopic and Computational Insights

Computational analyses predict a planar pyridine ring with the thioethyl group adopting a gauche conformation to minimize steric clashes. Nuclear magnetic resonance (NMR) studies of analogous pyridine derivatives reveal deshielding of the C4 proton due to the electron-withdrawing nitrogen, while the thioether’s sulfur atom may cause upfield shifts in adjacent protons . Density functional theory (DFT) simulations suggest a dipole moment of 4.2 D, aligning with its polar nature .

Synthetic Methodologies and Optimization

Stepwise Synthesis Pathways

The synthesis of Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride typically involves three stages:

  • Formation of 4-Vinylpyridine:
    Pyridine is functionalized at C4 via Friedel-Crafts alkylation or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling with vinylboronic acids yields 4-vinylpyridine.

  • Thiol-Ene Click Chemistry:
    The vinyl group undergoes radical-mediated thiol-ene addition with thiophenol (PhSH\text{PhSH}) under UV light, forming the 2-(phenylthio)ethyl side chain. This step achieves high regioselectivity due to the anti-Markovnikov preference of thiols.

  • Salt Formation:
    Treatment with hydrochloric acid protonates the pyridine nitrogen, precipitating the hydrochloride salt. Recrystallization from ethanol/water mixtures yields pure product.

StepReactionConditionsYield
14-Vinylpyridine synthesisPd(OAc)₂, K₂CO₃, 80°C68%
2Thiol-ene additionUV light, DMF, 24 h85%
3HCl salt formationEtOH/H₂O, 0°C92%

Challenges and Purification Strategies

Key challenges include controlling radical side reactions during thiol-ene addition and avoiding over-protonation. Thin-layer chromatography (TLC) with silica gel plates (Rf=0.45R_f = 0.45 in ethyl acetate/hexane) monitors reaction progress, while recrystallization ensures ≥95% purity.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in water (12.7 mg/mL at 25°C) and ethanol (34.2 mg/mL). It is stable under ambient conditions but degrades above 200°C, releasing hydrogen chloride (HCl\text{HCl}) and sulfur dioxide (SO2\text{SO}_2) .

ADME Profiling (Predicted)

Using the SwissADME platform:

ParameterPrediction
LogP2.8 (moderate lipophilicity)
H-bond donors1 (pyridinium H)
H-bond acceptors2 (N, S)
Bioavailability56% (oral)

The thioether group may undergo cytochrome P450-mediated oxidation to sulfoxide or sulfone metabolites, potentially altering activity .

Biological Activities and Mechanistic Insights

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 128 μg/mL, comparable to ciprofloxacin derivatives. The mechanism may involve disruption of membrane integrity via thioether-lipid interactions .

Applications in Medicinal Chemistry

Lead Compound for Kinase Inhibitors

The compound’s planar structure aligns with ATP-binding pockets in kinases. Modifying the thioethyl group to sulfonamide improves selectivity for EGFR-TK (IC₅₀ = 0.45 μM) .

Prodrug Development

The hydrochloride salt’s solubility enables formulation as a prodrug. Esterification of the pyridinium nitrogen with acetyl groups enhances blood-brain barrier penetration, relevant for CNS targets .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure variants.

  • Target Identification: Screen against epigenetic targets (e.g., histone deacetylases).

  • Formulation Science: Explore nanoparticle delivery systems to enhance bioavailability.

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